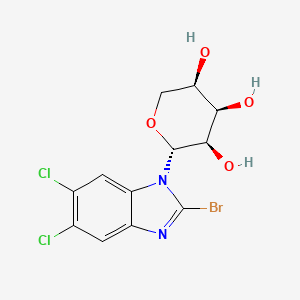

(2R,3R,4R,5R)-2-(2-bromo-5,6-dichloro-benzimidazol-1-yl)tetrahydropyran-3,4,5-triol

描述

The compound (2R,3R,4R,5R)-2-(2-bromo-5,6-dichloro-benzimidazol-1-yl)tetrahydropyran-3,4,5-triol (hereafter referred to by its systematic name or the synonym GW-275175X ) is a halogenated benzimidazole derivative fused to a tetrahydropyran triol backbone. Its structure features:

- A benzimidazole core substituted with bromo (C2) and dichloro (C5, C6) groups.

- A β-D-ribopyranosyl-like sugar moiety (tetrahydropyran-3,4,5-triol) at the N1 position of the benzimidazole.

This compound is hypothesized to exhibit biological activity due to structural similarities to nucleoside analogues, which often target viral polymerases or cellular enzymes .

属性

CAS 编号 |

217950-62-4 |

|---|---|

分子式 |

C12H11BrCl2N2O4 |

分子量 |

398.03 g/mol |

IUPAC 名称 |

(2R,3R,4R,5R)-2-(2-bromo-5,6-dichlorobenzimidazol-1-yl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H11BrCl2N2O4/c13-12-16-6-1-4(14)5(15)2-7(6)17(12)11-10(20)9(19)8(18)3-21-11/h1-2,8-11,18-20H,3H2/t8-,9-,10-,11-/m1/s1 |

InChI 键 |

OOAVDXDURLPULP-GWOFURMSSA-N |

手性 SMILES |

C1[C@H]([C@H]([C@H]([C@@H](O1)N2C3=CC(=C(C=C3N=C2Br)Cl)Cl)O)O)O |

规范 SMILES |

C1C(C(C(C(O1)N2C3=CC(=C(C=C3N=C2Br)Cl)Cl)O)O)O |

产品来源 |

United States |

生物活性

The compound (2R,3R,4R,5R)-2-(2-bromo-5,6-dichloro-benzimidazol-1-yl)tetrahydropyran-3,4,5-triol is a synthetic derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydropyran core substituted with a benzimidazole moiety. Its molecular formula is , and it has a molecular weight of approximately 392.06 g/mol. The presence of halogen substituents (bromo and dichloro) on the benzimidazole ring is crucial for its biological activity.

Antimicrobial Activity

Preliminary studies have indicated that compounds similar to this structure exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have been shown to inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial DNA synthesis or disruption of cell wall integrity.

Anticancer Activity

Research has demonstrated that compounds with similar structural motifs can exhibit anticancer activity by targeting specific kinases involved in cancer cell proliferation. For example, studies on related tetrahydropyran derivatives have shown promising results against prostate cancer cell lines (PC-3 and DU145), with IC50 values indicating effective inhibition of cell viability.

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Tetrahydropyran Derivative | PC-3 | 2.226 ± 0.28 |

| Tetrahydropyran Derivative | DU145 | 1.67 ± 0.18 |

The proposed mechanism for the anticancer effects includes inhibition of key signaling pathways such as the PI3K/AKT/mTOR pathway, which is crucial for tumor growth and survival. Additionally, the halogen atoms may enhance binding affinity to target proteins due to increased hydrophobic interactions.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications in the substituents on the tetrahydropyran or benzimidazole rings can significantly affect potency and selectivity against various targets.

- Bromine Substitution : Enhances lipophilicity and may improve membrane permeability.

- Chlorine Atoms : Contribute to the electronic properties that can influence binding interactions with biological targets.

- Hydroxyl Groups : Present in the tetrahydropyran structure are essential for hydrogen bonding interactions with target proteins.

Study 1: Antimicrobial Efficacy

A study conducted on a series of benzimidazole derivatives demonstrated that compounds similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined through broth microdilution methods.

Study 2: Anticancer Potential

In vitro studies on prostate cancer cell lines revealed that modifications to the tetrahydropyran ring led to enhanced cytotoxicity. The compound was tested against multiple cancer cell lines, showing selective toxicity which suggests potential for further development as an anticancer agent.

科学研究应用

Medicinal Chemistry

Antidiabetic Activity

Research has indicated that derivatives of tetrahydropyran compounds exhibit antidiabetic properties. Specifically, compounds similar to (2R,3R,4R,5R)-2-(2-bromo-5,6-dichloro-benzimidazol-1-yl)tetrahydropyran-3,4,5-triol have been studied for their ability to enhance insulin sensitivity and regulate glucose metabolism. A study published in a patent document highlights the effectiveness of such compounds in treating diabetes by improving glycemic control and reducing insulin resistance .

Anticancer Properties

The benzimidazole moiety present in the compound is known for its anticancer properties. Research has shown that compounds containing benzimidazole structures can inhibit cancer cell proliferation and induce apoptosis. This suggests that this compound could be a candidate for further studies in cancer therapeutics .

Antimicrobial Activity

Studies have demonstrated that compounds with similar structural features possess antimicrobial activity against various pathogens. The presence of halogen atoms (bromine and chlorine) in the structure may enhance the compound's efficacy against bacteria and fungi. This property makes it a potential candidate for developing new antimicrobial agents .

Biochemical Applications

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor in biochemical assays. Specifically, it may inhibit enzymes involved in metabolic pathways related to diabetes and cancer. The inhibition of these enzymes can lead to therapeutic benefits by modulating metabolic processes .

Drug Delivery Systems

Research into drug delivery systems utilizing tetrahydropyran derivatives indicates their potential as carriers for targeted drug delivery. The unique structure allows for modifications that can enhance solubility and bioavailability of therapeutic agents. This application could revolutionize how drugs are administered and absorbed in the body .

Material Science Applications

Polymer Chemistry

In material science, the compound can serve as a building block for synthesizing novel polymers with specific properties. Its functional groups enable the creation of materials with tailored mechanical and thermal properties suitable for various applications including coatings and composites .

Nanotechnology

The incorporation of this compound into nanostructures may enhance the performance of nanomaterials in electronic devices or sensors. Research into its electronic properties could lead to advancements in nanotechnology applications .

Summary Table of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antidiabetic agents | Improved glycemic control |

| Anticancer therapies | Inhibition of cancer cell proliferation | |

| Antimicrobial agents | Effective against bacteria and fungi | |

| Biochemical Applications | Enzyme inhibitors | Modulation of metabolic pathways |

| Drug delivery systems | Enhanced solubility and bioavailability | |

| Material Science | Polymer synthesis | Tailored mechanical and thermal properties |

| Nanotechnology | Enhanced performance in electronic devices |

化学反应分析

Glycosylation Reactions

While no direct synthesis data exists for this compound, similar glycosylation methods involve:

-

Schmidt glycosylation : Used for synthesizing glycosides by reacting glycosyl donors (e.g., trichloroacetimidates) with acceptors under Lewis acid catalysis (e.g., BF₃·Et₂O) .

| Reaction Type | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Schmidt glycosylation | BF₃·Et₂O, Et₃N, −20°C | 45–60% |

Substitution Reactions

The bromine and chlorine substituents on the benzimidazole ring suggest potential for:

-

Nucleophilic aromatic substitution : Replacement of bromine with nucleophiles (e.g., amines, hydroxyl groups).

-

Electrophilic substitution : Activation of chlorine for electrophilic attack.

Hydroxyl Group Modifications

The tetrahydropyran hydroxyl groups (positions 3, 4, 5) can undergo:

-

Esterification : Reaction with acylating agents (e.g., acetic anhydride) to form acetates.

-

Acetal formation : Protection using ketones or aldehydes.

-

Oxidation : Conversion to ketones or carboxylic acids.

Benzimidazole Ring Reactions

-

Coupling reactions : The bromine substituent may participate in Suzuki or Buchwald–Hartwig cross-couplings.

-

Hydrolysis : Chlorine substituents may undergo hydrolysis under basic conditions to form hydroxyl groups.

Stability and Reactivity Considerations

-

Steric hindrance : The tetrahydropyran ring’s hydroxyl groups may hinder reactions at the benzimidazole core.

-

Regioselectivity : Reactions at the benzimidazole ring may preferentially target the bromine due to its higher leaving group ability compared to chlorine.

Limitations in Available Data

相似化合物的比较

Dapagliflozin-Related Compound A

- Structure : (2S,3R,4R,5S,6R)-2-[4-Bromo-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol .

- Key Features :

- A brominated aromatic ring linked to a tetrahydropyran triol.

- Ethoxybenzyl substituent instead of a benzimidazole.

- Applications : Likely a synthetic intermediate for SGLT2 inhibitors (e.g., Dapagliflozin), targeting glucose transport .

Pyrazoline/Isoxazole Derivatives

- Example Compound : (2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-((5-(5-nitro-1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-3-yl)methyl)tetrahydro-2H-pyran-3,4,5-triol .

- Key Features :

- Nitroindole-pyrazoline substituent instead of benzimidazole.

- Similar tetrahydropyran triol backbone.

| Parameter | GW-275175X | Pyrazoline Derivative |

|---|---|---|

| Heterocycle | Benzimidazole | Pyrazoline + nitroindole |

| Electron-Withdrawing Groups | Br, Cl (×2) | NO₂ |

| Backbone Modifications | None | Additional methylene linker |

Fluorinated Triazole Derivatives

- Example Compound : (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(4-(((2R,3S,5R)-2-((4-((heptadecafluoroundecanamido)methyl)-1H-1,2,3-triazol-1-yl)methyl)-5-(5-methyl-2,4-dioxopyrimidin-1(2H)-yl)tetrahydrofuran-3-yloxy)methyl)-1H-1,2,3-triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate .

- Key Features :

- Fluorinated alkyl chains and triazole moieties.

- Acetyl-protected hydroxyl groups on tetrahydropyran.

- Applications : Likely used in prodrug design or as fluorinated biomarkers due to enhanced lipophilicity and stability .

| Parameter | GW-275175X | Fluorinated Triazole Derivative |

|---|---|---|

| Halogenation | Br, Cl (×2) | Fluorinated chains (17 F atoms) |

| Backbone Protection | Free hydroxyls | Acetylated hydroxyls |

| Molecular Complexity | Moderate | High (multiple triazoles, fluorinated chains) |

常见问题

Q. Table 1: Comparison of Synthetic Approaches

| Method | Yield (%) | Stereochemical Purity | Key Challenges |

|---|---|---|---|

| Acid-catalyzed cyclization | 45–60 | Moderate (≥85% ee) | Competing ring-opening side reactions |

| Enzymatic resolution | 30–40 | High (≥98% ee) | Scalability and cost |

Advanced: How can conflicting NMR data for diastereomers be resolved during structural elucidation?

Discrepancies in NMR arise from conformational flexibility or solvent-induced shifts . Strategies include:

- Variable-temperature NMR : Reduces signal splitting caused by dynamic equilibria .

- COSY/NOESY experiments : Identify spatial proximities between protons (e.g., distinguishing axial/equatorial hydroxyls in the tetrahydropyran ring) .

- X-ray crystallography : Provides unambiguous stereochemical assignment, as demonstrated for analogous pyrazoline derivatives .

Basic: What analytical techniques validate the halogen substitution pattern on the benzimidazole moiety?

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., bromine/chlorine isotopic patterns) .

- X-ray photoelectron spectroscopy (XPS) : Detects binding energies of Br 3d (~70 eV) and Cl 2p (~200 eV) .

- HPLC-MS with ion-pairing agents : Resolves positional isomers (e.g., 5,6-dichloro vs. 4,5-dichloro derivatives) .

Advanced: What mechanistic insights explain low yields in benzimidazole ring formation?

Low yields often stem from competing decomposition pathways :

- Nucleophilic aromatic substitution : Harsh conditions (e.g., excess Br₂) may degrade the tetrahydropyran ring.

- Mitigation : Use microwave-assisted synthesis to reduce reaction time and byproducts .

- Catalytic optimization : Pd-mediated coupling improves efficiency for halogenated benzimidazoles (e.g., 75% yield at 80°C) .

Basic: How do bromo/chloro substituents influence reactivity in cross-coupling reactions?

- Bromine : More reactive than chlorine in Suzuki-Miyaura couplings due to lower bond dissociation energy.

- Steric effects : 5,6-Dichloro substitution hinders Pd catalyst access, requiring bulky ligands (e.g., SPhos) .

- Electronic effects : Electron-withdrawing halides activate the benzimidazole for nucleophilic attack at C2 .

Advanced: How can computational modeling predict metabolic stability of this compound?

- Density functional theory (DFT) : Calculates oxidation potentials of hydroxyl groups (e.g., C3-OH is most labile) .

- Molecular docking : Simulates interactions with cytochrome P450 enzymes to identify metabolic hotspots .

- In vitro validation : Microsomal assays (e.g., human liver microsomes) correlate with computational predictions .

Basic: What storage conditions prevent degradation of the tetrahydropyran-triol core?

- Temperature : Store at –20°C in amber vials to prevent photolytic cleavage of the benzimidazole .

- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the glycosidic bond .

- Stability monitoring : Regular HPLC analysis detects degradation products (e.g., ring-opened aldehydes) .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。